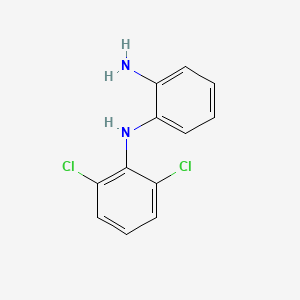1-N-(2,6-dichlorophenyl)benzene-1,2-diamine
CAS No.: 1484436-52-3
Cat. No.: VC2841711
Molecular Formula: C12H10Cl2N2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1484436-52-3 |
|---|---|
| Molecular Formula | C12H10Cl2N2 |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | 2-N-(2,6-dichlorophenyl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 |
| Standard InChI Key | YDNDAHPSDPWHJJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Properties
1-N-(2,6-Dichlorophenyl)benzene-1,2-diamine, also known as N1-(2,6-dichlorophenyl)benzene-1,2-diamine, is characterized by its specific molecular arrangement. The compound has a molecular formula of C12H10Cl2N2 and a molecular weight of approximately 253.13 g/mol. The presence of the dichlorophenyl group connected to the diamine structure contributes to its distinct chemical behavior and reactivity profiles.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that make it valuable for various applications. The dichlorophenyl group enhances the compound's interaction with biological targets, potentially modulating enzyme activities or receptor binding. Studies have shown that these interactions are crucial for understanding potential therapeutic effects and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2 |
| Molecular Weight | 253.13 g/mol |
| Appearance | Solid at room temperature |
| Classification | Substituted diamine |
| Functional Groups | Two amino groups, dichlorophenyl group |
Synthesis Methods
The synthesis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine typically involves several approaches that can be utilized depending on the desired yield and available starting materials. These methods highlight the versatility in synthesizing this compound and similar derivatives.
Conventional Heating Method
Synthesis of substituted benzene-1,2-diamines, including derivatives similar to 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, often involves condensation reactions between benzene-1,2-diamine derivatives and substituted aromatic aldehydes. This approach typically requires extended reaction times of 6-12 hours and delivers good to excellent yields ranging from 75% to 93% .
Microwave-Assisted Synthesis
A more efficient approach employs microwave-assisted methods for the synthesis of benzene-1,2-diamine derivatives. This technique significantly reduces reaction times compared to conventional heating methods while maintaining excellent yields (90-99%) . The shortened reaction time represents a substantial improvement in synthesis efficiency.
Comparison of Synthesis Methods
| Method | Reaction Time | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional Heating | 6-12 hours | 75-93% | Well-established, reliable | Time-consuming, higher energy consumption |
| Microwave-Assisted | 10-15 minutes | 90-99% | Rapid, high yield, energy efficient | Requires specialized equipment |
Biological Activities and Applications
Research indicates that 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine possesses notable biological activities that make it valuable in pharmaceutical research and development.
Pharmaceutical Applications
The compound serves as a valuable building block in the production of various pharmaceuticals. Its unique structure, particularly the presence of amine groups and a benzene ring, allows for further functionalization and incorporation into complex molecules with potential therapeutic properties.
Role in Synthesis of Bioactive Compounds
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine serves as an important starting material for the preparation of N,2,6-trisubstituted 1H-benzimidazole derivatives. These derivatives have been evaluated for their antibacterial and antifungal properties, indicating the compound's indirect contribution to antimicrobial research .
Structure-Activity Relationships
The structural features of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine significantly influence its chemical reactivity and biological activity profiles.
Impact of Dichlorophenyl Group
The dichlorophenyl moiety in 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine affects its physicochemical properties and potential interactions with biological targets. Similar compounds containing halogenated phenyl groups have shown enhanced biological activities, suggesting that the dichlorophenyl group may play a crucial role in determining the compound's effectiveness in various applications.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, each with its unique properties and applications. Understanding these relationships helps in predicting the behavior and potential applications of the compound.
Chemical Reactions and Derivatives
The amine groups in 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine make it a versatile compound for various chemical transformations.
Reaction with Aldehydes
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine can react with aldehydes to form benzimidazole derivatives. This reaction typically involves the condensation of the diamines with substituted aromatic aldehydes, leading to the formation of 2,6-disubstituted 1H-benzimidazole derivatives .
Formation of Benzimidazole Derivatives
The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives using 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine as a starting material typically follows a two-step process:
-
Condensation of benzene-1,2-diamine derivatives with substituted aromatic aldehydes
-
Further functionalization to yield the desired benzimidazole products
These benzimidazole derivatives have shown potential antibacterial and antifungal activities, highlighting the importance of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine in medicinal chemistry research .
Research Methods and Techniques
Various analytical methods are employed to study 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives, providing insights into their structure, purity, and properties.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in confirming the structure of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives. For instance, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively .
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly used to assess the purity of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives. These methods help ensure the quality and reliability of compounds used in research and development .
Future Research Directions
The study of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine continues to evolve, with several promising avenues for future research.
Development of Novel Derivatives
There is significant potential for developing novel derivatives of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine with enhanced biological activities. These derivatives could find applications in various fields, including antimicrobial and anticancer research.
Exploration of Green Synthesis Methods
Environmentally friendly synthesis methods for 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and related compounds represent an important area for future research. Approaches that utilize milder reaction conditions, reduce waste, and minimize the use of harmful reagents align with the principles of green chemistry and sustainable development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume